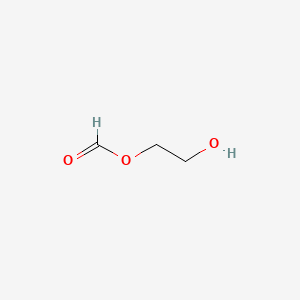![molecular formula C21H33NO3 B1216285 3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-(2-methylpropyl)-2h-benzo[a]quinolizin-2-ol CAS No. 58261-35-1](/img/structure/B1216285.png)
3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-(2-methylpropyl)-2h-benzo[a]quinolizin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-(2-methylpropyl)-2h-benzo[a]quinolizin-2-ol is a complex organic compound belonging to the benzoquinolizine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-(2-methylpropyl)-2h-benzo[a]quinolizin-2-ol involves multiple steps. One common method starts with the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile using the chloride of various ethyl alkylhydrogenmalonates. This is followed by esterification to yield the corresponding diester-amides, which are then cyclized by refluxing with phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-(2-methylpropyl)-2h-benzo[a]quinolizin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-(2-methylpropyl)-2h-benzo[a]quinolizin-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-(2-methylpropyl)-2h-benzo[a]quinolizin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit RNA polymerase, thereby affecting the replication of RNA and DNA viruses . The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Emetine: Another benzoquinolizine derivative with similar antiviral properties.
Tubulosine: Shares structural similarities and is used in similar research contexts.
Isotubulosine: A related compound with comparable biological activities.
Uniqueness
3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-(2-methylpropyl)-2h-benzo[a]quinolizin-2-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
特性
CAS番号 |
58261-35-1 |
|---|---|
分子式 |
C21H33NO3 |
分子量 |
347.5 g/mol |
IUPAC名 |
3-ethyl-9,10-dimethoxy-2-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C21H33NO3/c1-6-16-13-22-8-7-15-9-19(24-4)20(25-5)10-17(15)18(22)12-21(16,23)11-14(2)3/h9-10,14,16,18,23H,6-8,11-13H2,1-5H3 |
InChIキー |
JVARZFNONJRRCQ-UHFFFAOYSA-N |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1(CC(C)C)O)OC)OC |
正規SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1(CC(C)C)O)OC)OC |
同義語 |
Ro 1-9564 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)












